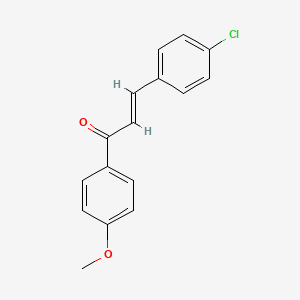
3-(4-氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮
描述
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, or CMPP, is a phenylpropene compound that has been widely studied in scientific research. It has been used in a variety of applications, ranging from organic synthesis to drug development. Additionally, the advantages and limitations of CMPP for laboratory experiments will be discussed, as well as potential future directions for research.
科学研究应用
非线性光学性质
3-(4-氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮,一种葵扇素衍生物,展现出显著的非线性光学(NLO)性质。研究表明,这些葵扇素可以作为半导体器件的优秀选择,因为它们具有显著的分子内和分子间电荷传输以及良好的电子传输材料,可在有机半导体器件中作为n型材料(Shkir et al., 2019)。
有机电荷转移共晶中的荧光转换
涉及葵扇素衍生物如3-(4-氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮的二元电荷转移共晶的研究显示,由于电荷转移相互作用,荧光发生了显著的红移。这些性质可以在光电材料中得到应用(Zhao et al., 2017)。
分子结构和光谱研究
针对类似葵扇素化合物的分子结构和光谱性质的研究为这些化合物在材料科学中的潜在应用提供了见解。这些研究包括振动波数、几何参数和由超共轭相互作用引起的分子稳定性的分析(Najiya et al., 2014)。
计算洞察
对(E)-3-(4-氯苯基)-1-(2-羟基苯基)丙-2-烯-1-酮等分子的计算研究有助于探索这些化合物的化学行为、电子性质和分子静电势。这些研究有助于理解这些化合物在各个科学领域的潜在应用(Adole et al., 2020)。
合成和光谱性质相关性
已进行了合成各种葵扇素化合物的研究,包括与3-(4-氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮相关的化合物,并相关它们的光谱性质。这些研究对于理解这些化合物的物理和化学性质至关重要,这些性质对材料科学和制药研究具有重要意义(Ahmed et al., 2007)。
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSHTKZHPRDTR-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194118 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
41564-68-5, 6552-68-7 | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC55908 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-4'-METHOXYCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A1: 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Its molecular formula is C16H13ClO2, and its molecular weight is 272.72 g/mol []. Various spectroscopic techniques have been employed to characterize its structure, including:
Q2: What are the key findings regarding the antibacterial activity of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A2: Research indicates that 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one demonstrates promising antibacterial activity []. A study utilizing combinatorial synthesis and screening methods identified it as a potential lead compound within a mini-library of aryl chalcones. The compound exhibited significant activity against tested bacterial strains, surpassing the activity of other synthesized compounds in the study.
Q3: Has computational chemistry been used to study 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A3: Yes, computational studies have been conducted on 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one using Density Functional Theory (DFT) [, ]. These studies focused on:
Q4: What is known about the molluscicidal activity of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its derivatives?
A4: Studies have investigated the molluscicidal activity of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one derivatives against the land snail M. cartusiana []. Researchers synthesized a series of nicotinonitrile derivatives using the compound as a starting material. These derivatives, particularly nicotinonitrile-2-thiolate salts, showed promising molluscicidal activity, inducing mortality in the snails. Additionally, these compounds impacted biochemical parameters and caused histopathological changes in the snails' digestive glands.
Q5: Have any studies explored the structure-activity relationship (SAR) of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A5: While dedicated SAR studies specifically focusing on 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one might be limited, the research on its derivatives as molluscicides provides some insights []. The variations in the activity of different nicotinonitrile derivatives suggest that modifications to the parent chalcone structure can significantly influence its biological activity. Further investigations are needed to establish a comprehensive understanding of the SAR for this compound.
Q6: What analytical techniques have been used to characterize and study 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?
A6: Several analytical techniques have been employed in the study of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

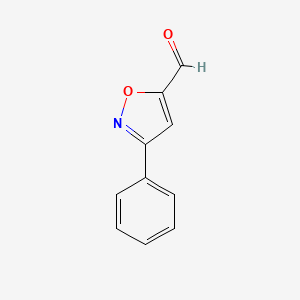

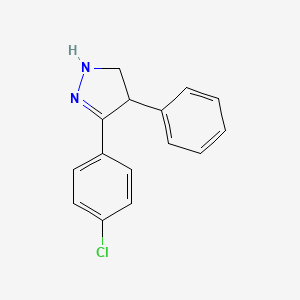
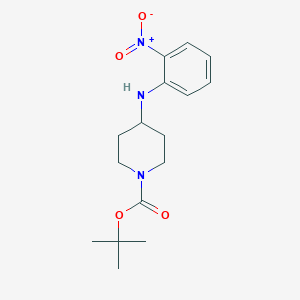
![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)
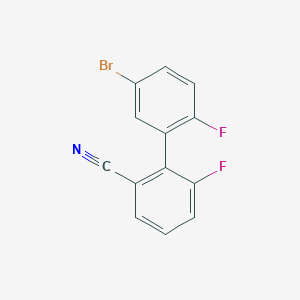


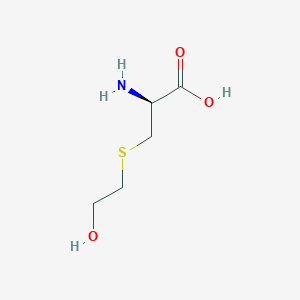

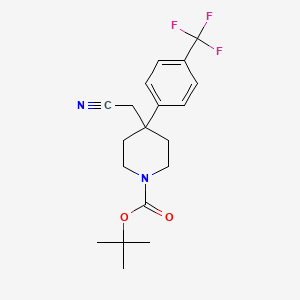
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)

![Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester](/img/structure/B1599801.png)